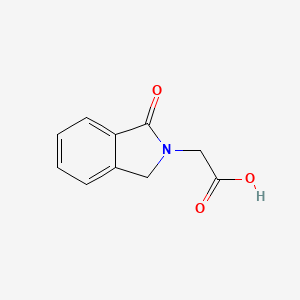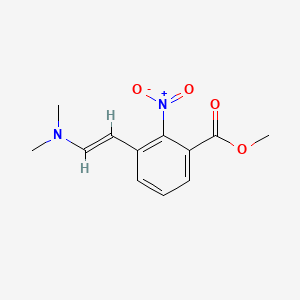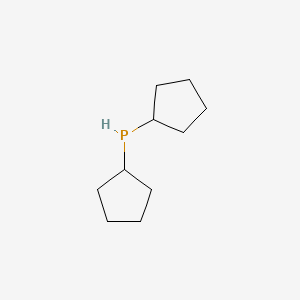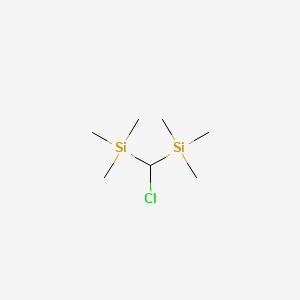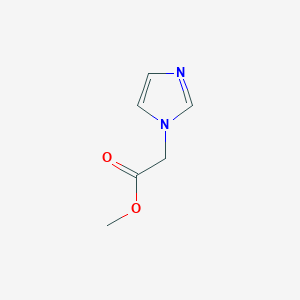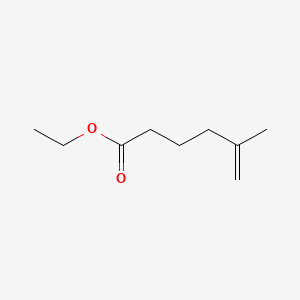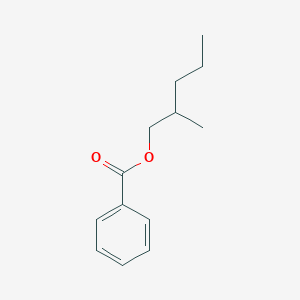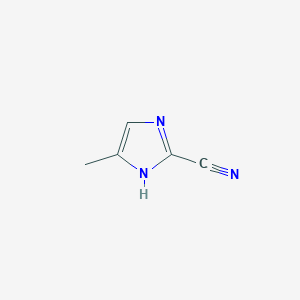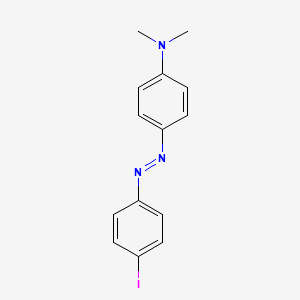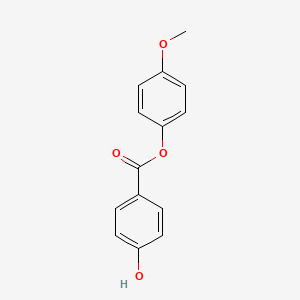
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Übersicht
Beschreibung
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety attached to an ethane-1,2-diamine group
Wirkmechanismus
Target of Action
The primary target of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Similar compounds have been known to exhibit antimalarial activity , suggesting that its target could be related to the life cycle of the Plasmodium parasite.
Mode of Action
The specific interaction of This compound It’s known that similar compounds can cause significant reduction in certain protein levels , indicating that it may interfere with protein synthesis or function.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its potential antimalarial activity , it might affect the pathways related to the metabolism and reproduction of the Plasmodium parasite.
Pharmacokinetics
The ADME properties of This compound The compound is described as lipophilic , which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown efficacy against both chloroquine-sensitive and resistant strains of the plasmodium falciparum parasite , suggesting that it might have a broad spectrum of activity.
Action Environment
The action of This compound can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability .
Biochemische Analyse
Biochemical Properties
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been shown to exert various effects on different types of cells. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In immune cells, this compound can modulate cytokine production and enhance the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of DNA topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA. Additionally, this compound can activate certain kinases, resulting in the phosphorylation of target proteins and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can maintain its biological activity for several weeks, making it suitable for prolonged experiments. Its effects on cellular function may diminish over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and enhance the immune response without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine typically involves the reaction of 4,7-dichloroquinoline with ethylene diamine. The reaction is carried out in the presence of ethanol under reflux conditions. The mixture is heated at 90°C for 30 minutes in an ultrasonic bath to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloroquinoline moiety to a more reduced form.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimalarial and antiviral properties.
Biological Research: The compound is used in studies related to its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other quinoline derivatives and as an intermediate in the production of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline core but different substituents.
Uniqueness
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDASFGJHWAFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277974 | |
| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-57-8 | |
| Record name | 5407-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine in medicinal chemistry research?
A1: this compound serves as a crucial building block in synthesizing novel compounds with potential antileukemic and antimalarial properties. This significance stems from its structural similarity to established drugs like chloroquine and primaquine, known for their biological activities. [, ]
Q2: How do the synthesized compounds incorporating this compound exhibit antileukemic potential?
A2: Research suggests that these compounds interact with the BCR-ABL1 tyrosine kinase enzyme, a key player in the development of chronic myeloid leukemia. [] While the exact mechanism needs further investigation, this interaction likely disrupts essential cellular processes within leukemic cells, leading to their death. Notably, some synthesized compounds demonstrated promising selectivity towards leukemia cells compared to normal fibroblasts, indicating a potential for targeted therapy with reduced side effects. []
Q3: How does the structure of this compound-based compounds affect their antimalarial activity?
A3: Studies show that incorporating this compound with 7-chloro-4-aminoquinoline units linked by various amino acids can enhance activity against chloroquine-resistant strains of Plasmodium falciparum. [] Specifically, the presence and type of amino acid linker significantly influence the compound's effectiveness against the parasite. [] This highlights the importance of structure-activity relationship studies for optimizing the antimalarial potency of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
